

CM764: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: CM764

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These application notes provide a comprehensive overview and detailed protocols for utilizing **CM764** in cell culture experiments. **CM764** is a selective sigma-2 (σ_2) receptor ligand that has been shown to modulate key cellular metabolic pathways. Understanding its effects is crucial for research in neurobiology, oncology, and metabolic disorders.

Introduction

CM764 is a valuable tool for investigating the role of the sigma-2 receptor in cellular function. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is an endoplasmic reticulum-resident protein.^{[1][2][3]} Its activation has been linked to various cellular processes, including calcium signaling, cholesterol homeostasis, and cell proliferation.^{[1][2]} **CM764** has been demonstrated to induce a rapid, transient increase in intracellular calcium, a hallmark of sigma-2 receptor activation, and to stimulate cellular metabolism.^[4]

This document provides detailed protocols for treating the human neuroblastoma cell line SK-N-SH with **CM764** and for performing subsequent functional assays to quantify its effects on cellular metabolism and viability.

Data Presentation

The following tables summarize the quantitative effects of **CM764** on SK-N-SH human neuroblastoma cells as reported in scientific literature.

Table 1: Effect of **CM764** on Cellular ATP Levels

Cell Line	CM764 Concentration	Treatment Duration	ATP Level Change (Compared to Control)
SK-N-SH	10 μ M	24 hours	~13% increase

Data synthesized from multiple sources.

Table 2: Dose-Dependent Effect of **CM764** on MTT Reduction

Cell Line	CM764 Concentration	Treatment Duration	MTT Reduction (Percent Change from Control)
SK-N-SH	3 μ M	24 hours	Statistically significant increase
SK-N-SH	10 μ M	24 hours	Statistically significant increase (greater than 3 μ M)

Data synthesized from multiple sources indicating a dose-dependent increase.[\[5\]](#)

Experimental Protocols

Cell Culture and Treatment with **CM764**

This protocol describes the general procedure for culturing SK-N-SH cells and treating them with **CM764**.

Materials:

- SK-N-SH human neuroblastoma cell line (ATCC® HTB-11™)
- Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)

- **CM764**

- Dimethyl sulfoxide (DMSO, cell culture grade)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- Cell culture flasks, plates, and other necessary sterile plasticware

Procedure:

- Cell Culture:
 - Culture SK-N-SH cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.
 - Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
- Preparation of **CM764** Stock Solution:
 - Prepare a stock solution of **CM764** in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the final desired concentration to minimize the final DMSO concentration in the cell culture medium (typically $\leq 0.1\%$).
 - For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of **CM764** in sterile DMSO.
 - Store the stock solution in aliquots at -20°C or -80°C, protected from light.
- Cell Seeding for Experiments:
 - Seed SK-N-SH cells into the appropriate culture plates (e.g., 96-well plates for viability assays, or larger plates for other assays) at a predetermined optimal density. Allow the cells to attach and grow for 24 hours before treatment.

- Treatment with **CM764**:
 - Prepare working solutions of **CM764** by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 3 μ M, 10 μ M).
 - Prepare a vehicle control using the same final concentration of DMSO as in the **CM764**-treated wells.
 - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **CM764** or the vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 24 hours).

MTT Assay for Cell Viability and Metabolic Activity

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

- Cells treated with **CM764** in a 96-well plate
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Following the treatment period with **CM764**, add 10-20 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
- Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Measurement using Fura-2 AM

This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentration.^{[6][7]}

Materials:

- Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (typically 2-5 μ M) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Wash the cells once with HBSS.
 - Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.

- Calcium Measurement:
 - Place the cells on the stage of the fluorescence imaging system.
 - Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
 - Add **CM764** at the desired concentration to the cells.
 - Continuously record the fluorescence ratio to monitor the change in intracellular calcium concentration over time.
 - The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

ATP Level Measurement

This bioluminescent assay quantifies the amount of ATP in cell lysates, which is an indicator of metabolically active cells.[8]

Materials:

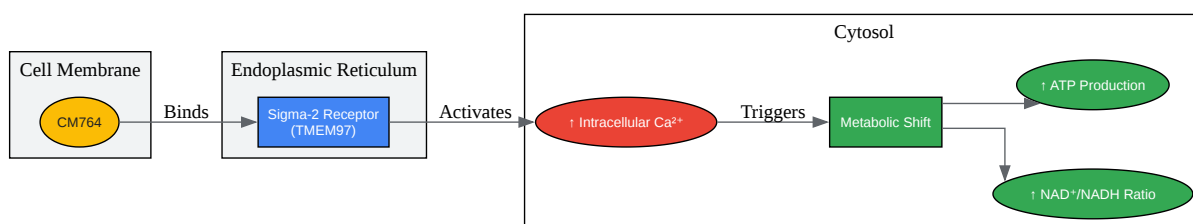
- Cells treated with **CM764** in a 96-well plate (preferably white-walled for luminescence assays)
- ATP releasing reagent
- ATP detection cocktail (containing luciferase and D-luciferin)
- Luminometer

Procedure:

- After the **CM764** treatment period, remove the culture medium.
- Add an appropriate volume of ATP releasing reagent to each well and incubate for about 5 minutes at room temperature to lyse the cells and release ATP.
- Add the ATP detection cocktail to each well.

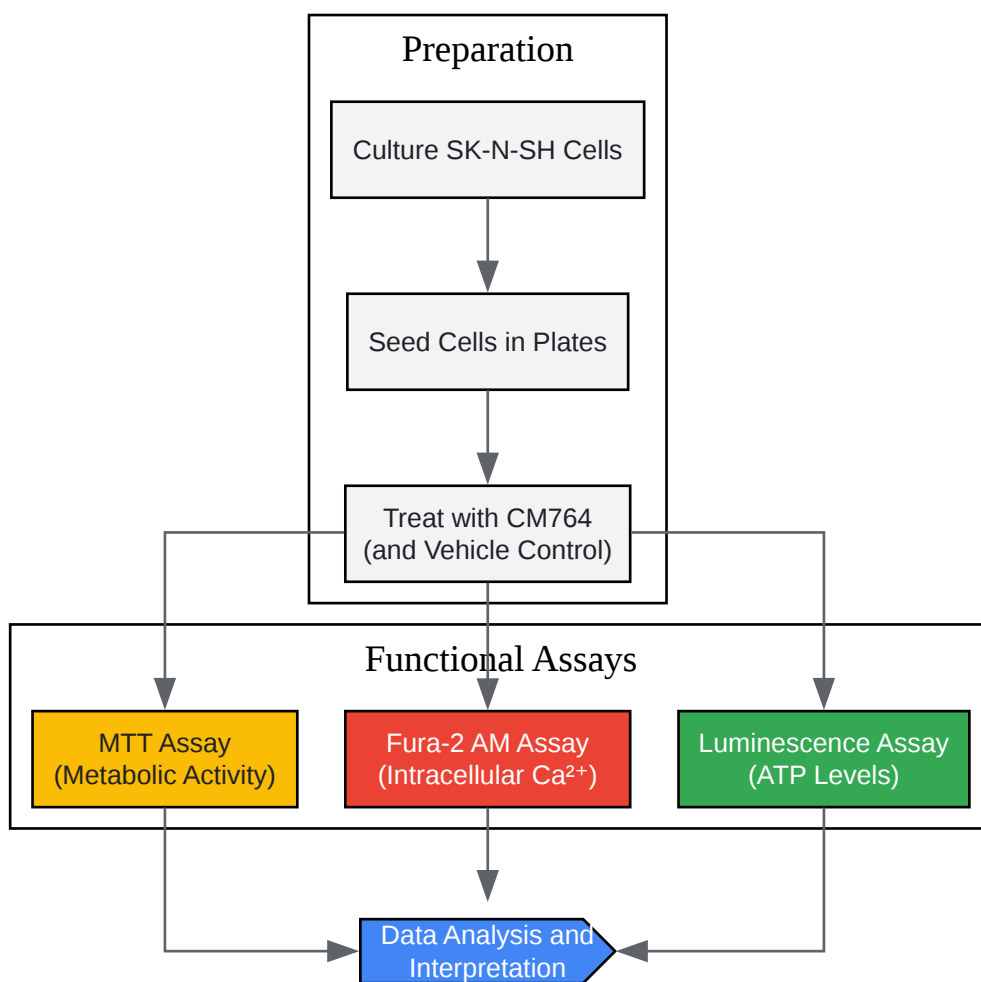
- Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
- A standard curve using known concentrations of ATP should be generated to quantify the ATP levels in the experimental samples.

Visualization of Signaling Pathways and Workflows



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Caption: **CM764** binds to the Sigma-2 receptor, leading to an increase in intracellular calcium and subsequent metabolic changes.



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Caption: A typical experimental workflow for investigating the effects of **CM764** on cultured cells.

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